Osu 6162 hydrochloride
Overview
Description
OSU6162, also known as PNU-96391, is a dopamine stabilizer . It can stimulate or inhibit dopaminergic signaling depending on the dopaminergic tone . Dopaminergic stabilizers have been proposed to act as partial dopamine receptor agonists or as antagonists with both dopamine and behavioral stabilizing activity .
Synthesis Analysis
The synthesis of OSU 6162 involves a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . The reaction was initially conducted in tetrahydrofuran/aqueous hydroxide, delivering the free base or hydrochloride salt in reproducible 80% yield . By changing the solvent to toluene and the base to carbonate, significant decreases in catalyst requirement were realized, and the methane sulfonate salt of the coupled product could be obtained in reproducible 92−94% yield on 200-kg input .Molecular Structure Analysis
The molecular formula of OSU 6162 hydrochloride is C15H24ClNO2S . Its average mass is 317.875 Da and its monoisotopic mass is 317.121613 Da .Chemical Reactions Analysis
The key construction in the synthesis of OSU 6162 is a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . The success of this Suzuki reaction was critically dependent on a bulk source of the pyridyl borane coupling partner .Physical And Chemical Properties Analysis
The molecular formula of OSU 6162 hydrochloride is C15H24ClNO2S . Its average mass is 317.875 Da and its monoisotopic mass is 317.121613 Da .Scientific Research Applications
Synthesis and Labeling
- Improved Synthesis Techniques: Osu 6162 Hydrochloride, recognized as (−)OSU-6162, is a compound with dopamine autoreceptor antagonist properties and potential atypical antipsychotic effects. Notable advancements have been made in the synthesis of stable isotope-labeled and carbon-14 labeled (−)-OSU-6162, which is significant for research and development in pharmaceuticals. The development of these labeled compounds facilitates various studies, including metabolic and distribution analyses, which are crucial for understanding the drug's behavior in biological systems (Chaudhary & McGrath, 2000).
Pharmacological Research
- Dopamine Stabilization Properties: Osu 6162 Hydrochloride has been recognized for its dopamine stabilization properties. It's part of a new class of drugs termed "DA stabilizers" and has shown potential in addressing dysregulation of limbic dopamine neurotransmission. This dysregulation is a characteristic of several mental disorders, and drugs like OSU-6162, which restore DA homeostasis, are likely to be effective for emotional disturbances associated with these disorders. Research has explored its effects on brain stimulation rewards and its potential in treating abnormal positive emotional states, promising an alternative treatment with fewer motor side effects (Benaliouad et al., 2009).
Neurotoxicity Research
- Sigma1R Affinity and Cocaine Self-Administration: Osu 6162 Hydrochloride has shown an affinity for the Sigma1R, making it a compound of interest in studies related to cocaine actions. It's been found that in low doses, OSU-6162 can modulate the effects of cocaine self-administration, specifically in the density of D2R-Sigma1R and A2AR-D2R heteroreceptor complexes in the nucleus accumbens shell. These findings are crucial for understanding the drug's potential in managing cocaine addiction and its effects on the brain's reward system (Borroto-Escuela et al., 2019).
Large-Scale Synthesis for Clinical Research
- Suzuki Coupling Implementation: The large-scale synthesis of OSU-6162, essential for clinical trials and further pharmacological studies, has been achieved through the implementation of a Suzuki coupling. This synthesis approach is vital for producing substantial quantities of the drug, ensuring its availability for extensive testing and research (Lipton et al., 2003).
Safety And Hazards
Future Directions
OSU 6162 has been found to have anxiolytic-like properties and reduces voluntary alcohol intake in a genetic rat model of depression . In addition to the compound’s previously identified ability to suppress alcohol-mediated behaviors, OSU 6162 may also possess anxiolytic properties, warranting further clinical evaluation in both AUD and anxiety disorder settings .
properties
IUPAC Name |
(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGVHZVBREXAD-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431531 | |
Record name | OSU 6162 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osu 6162 hydrochloride | |
CAS RN |
156907-84-5 | |
Record name | Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156907-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OSU-6162 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156907845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSU 6162 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156907-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSU-6162 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SBJBUJW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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